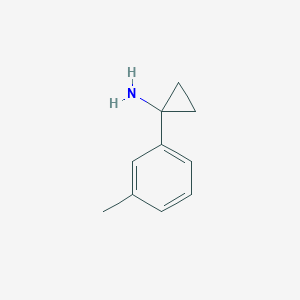

1-(m-Tolyl)cyclopropanamine

Descripción general

Descripción

1-(m-Tolyl)cyclopropanamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-(m-Tolyl)cyclopropanamine are not yet fully characterized. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand these properties and their impact on the compound’s bioavailability .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include pH, temperature, and the presence of other substances.

Actividad Biológica

1-(m-Tolyl)cyclopropanamine is an organic compound characterized by a cyclopropane ring bonded to an m-tolyl group. This unique structural configuration contributes to its potential biological activities, particularly in the field of medicinal chemistry. The compound's molecular formula is C_{10}H_{13}N, with a molar mass of approximately 147.22 g/mol. Its cyclopropane structure imparts significant strain, which can influence its reactivity and interaction with biological targets.

Structural Characteristics

The presence of the m-tolyl group enhances the hydrophobic characteristics of this compound, potentially affecting its pharmacokinetics and biological interactions. The specific m-tolyl substitution pattern may lead to distinct biological effects compared to other cyclopropanamine derivatives.

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(p-Tolyl)cyclopropanamine | Cyclopropanamine | Para-substituted phenyl group |

| Cyclopropylamine | Simple cyclopropane | Lacks aromatic substitution |

| 1-(Phenyl)cyclopropanamine | Cyclopropanamine | Contains a phenyl group without methyl substitution |

| 1-(o-Tolyl)cyclopropanamine | Cyclopropanamine | Ortho-substituted phenyl group |

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including potential applications in cancer therapy. For instance, cyclopropanamines have been studied for their ability to inhibit lysine-specific demethylase-1 (LSD1), an enzyme involved in epigenetic regulation and cancer pathways. Inhibition of LSD1 has been linked to the reactivation of tumor suppressor genes and the induction of differentiation in cancer cells .

Case Studies

- Inhibition of Enzymatic Activity : A study highlighted that certain cyclopropanamines could inhibit LSD1 effectively, demonstrating a structure-activity relationship where modifications in the cyclopropane structure significantly impacted inhibitory potency .

- Cytotoxicity Against Tumor Cells : Research on related compounds, such as epothilone analogs, revealed that modifications in the structure could lead to varied cytotoxic effects against tumor cells. For example, while some analogs induced tubulin polymerization effectively, others showed diminished activity when structural changes were made .

- Pharmacological Profiles : A detailed pharmacological evaluation found that this compound exhibited selective toxicity towards certain cancer cell lines while maintaining lower toxicity against normal cells. This selectivity is crucial for developing therapeutic agents with fewer side effects .

The mechanism by which this compound exerts its biological effects likely involves its interaction with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The compound's ability to fit into binding sites and modulate enzyme activity can lead to various biological outcomes, including apoptosis in cancer cells and modulation of gene expression.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(m-Tolyl)cyclopropanamine has shown potential in various scientific research areas:

Medicinal Chemistry

Research indicates that compounds similar to this compound may have significant biological activities. Notably, they have been studied for their potential to inhibit lysine-specific demethylase-1 (LSD1), an enzyme implicated in epigenetic regulation and cancer pathways. This inhibition could lead to therapeutic applications in cancer treatment and other diseases related to epigenetic dysregulation .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Studies have highlighted the interactions of this compound with biological systems. For instance, its structural properties may influence its interaction with neurotransmitter receptors or enzymes, potentially affecting various biochemical processes .

Case Studies and Findings

Several studies have documented the applications of this compound:

- Inhibition of LSD1 : A study demonstrated that cyclopropanamines could effectively inhibit LSD1 activity, which is crucial for cancer cell proliferation. This finding suggests that this compound could be a lead compound for developing new anti-cancer drugs .

- Structural Optimization : Research involving structural modifications of the cyclopropane ring has shown enhanced biological activity and selectivity towards specific targets, indicating that further exploration of this compound could lead to significant advancements in drug design .

Propiedades

IUPAC Name |

1-(3-methylphenyl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-8-3-2-4-9(7-8)10(11)5-6-10/h2-4,7H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPBZJDWGYFMAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00639859 | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503417-30-9 | |

| Record name | 1-(3-Methylphenyl)cyclopropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503417-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methylphenyl)cyclopropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00639859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.